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Compound of Interest

Compound Name:
5-Methoxy-1H-indole-3-carboxylic

acid

Cat. No.: B084930 Get Quote

5-Methoxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of

heterocyclic compounds of paramount importance in medicinal chemistry and materials

science.[1] The indole scaffold is a privileged structure, appearing in a vast array of natural

products and synthetic pharmaceuticals. The specific substitution pattern of this molecule—a

methoxy group at the 5-position and a carboxylic acid at the 3-position—imparts distinct

electronic and steric properties that influence its reactivity, biological activity, and solid-state

behavior. The methoxy group, an electron-donating substituent, enhances the electron density

of the indole ring system, impacting its reactivity in synthetic transformations.[1] The carboxylic

acid at the 3-position provides a crucial handle for derivatization and is a key determinant of the

molecule's acidity and solubility.

This guide provides a comprehensive analysis of the core physical properties of 5-Methoxy-
1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and drug development

professionals who require a deep, functional understanding of this compound's characteristics

to inform its application in synthesis, formulation, and biological screening. We will move

beyond simple data reporting to explain the causality behind these properties and the

experimental methodologies used to determine them, ensuring a robust and actionable

understanding.

Molecular Identity and Core Descriptors
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A precise understanding of a molecule begins with its fundamental descriptors. These

identifiers are critical for database searches, regulatory submissions, and ensuring the correct

material is used in experimental work.

Property Value Source

IUPAC Name
5-methoxy-1H-indole-3-

carboxylic acid
[2]

CAS Number 10242-01-0 [2][3]

Molecular Formula C₁₀H₉NO₃ [2][4]

Molecular Weight 191.18 g/mol [2]

Monoisotopic Mass 191.058243149 Da [2]

SMILES
COC1=CC2=C(C=C1)NC=C2

C(=O)O
[2][5]

InChIKey
RVVSEZGJCOAUED-

UHFFFAOYSA-N
[2][4]

Solid-State Properties: Melting Point and
Crystallinity
The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate are

fundamental to its handling, formulation, and stability.

Melting Point
The melting point is a primary indicator of a crystalline solid's purity and thermal stability. While

a specific, experimentally determined melting point for 5-Methoxy-1H-indole-3-carboxylic
acid is not consistently reported across primary literature, data for closely related analogs

provides a valuable reference. For instance, the corresponding aldehyde, 5-Methoxyindole-3-

carboxaldehyde, has a reported melting point of 179-183 °C.[6] The presence of the carboxylic

acid, which can form strong intermolecular hydrogen-bonded dimers, would be expected to

result in a significantly higher melting point. Commercial suppliers often list a melting point

range on their certificate of analysis, which should be consulted for specific batches.
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Crystal Structure and Intermolecular Interactions
While a specific single-crystal X-ray diffraction study for 5-Methoxy-1H-indole-3-carboxylic
acid is not publicly available in the search results, we can infer its likely solid-state packing

from extensive studies on similar indole carboxylic acids. For example, the crystal structure of

indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by strong O-H···O

hydrogen bonds between the carboxylic acid moieties.[7] This dimerization is a highly

conserved motif in carboxylic acids.

Furthermore, the indole N-H group is a potent hydrogen bond donor. It is highly probable that in

the crystal lattice of 5-Methoxy-1H-indole-3-carboxylic acid, these N-H groups form

hydrogen bonds with available acceptors, such as the carbonyl oxygen of a neighboring dimer

or the methoxy oxygen. These interactions, along with potential π–π stacking of the indole

rings, create a stable, three-dimensional supramolecular architecture. Understanding this

architecture is critical, as it dictates properties like solubility, dissolution rate, and

hygroscopicity.

Below is a diagram illustrating the principal hydrogen bonding interactions anticipated in the

solid state.

Molecule A

Molecule B
Molecule C

N-H

C=O---H-O

O-H---O=C
 O-H···O Dimer

N-H

C=O
 N-H···O Bond
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Caption: Expected primary hydrogen bonding: carboxylic acid dimerization and N-H···O

interactions.

Solution Properties: Solubility and Acidity
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Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis (reaction media) and

pharmacology (bioavailability). Based on its structure, 5-Methoxy-1H-indole-3-carboxylic
acid is a polar molecule with both hydrogen bond donor (N-H, O-H) and acceptor (C=O, -

OCH₃) sites.

Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic indole core.

Solubility will increase significantly at higher pH as the carboxylic acid is deprotonated to the

more soluble carboxylate salt.

Organic Solubility: It is sparingly soluble in non-polar solvents like hexanes. It exhibits

moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO),

dimethylformamide (DMF), and tetrahydrofuran (THF), and in polar protic solvents like

methanol and ethanol, especially with heating. The use of DMSO-d₆ as a solvent for NMR

analysis of related compounds confirms its solubility in this medium.[8]

Acidity (pKa)
The pKa is the negative logarithm of the acid dissociation constant and is a quantitative

measure of a compound's acidity in solution. The primary acidic proton is that of the carboxylic

acid group. For comparison, the pKa of indole-3-carboxylic acid is approximately 5.5-6.0. The

electron-donating methoxy group at the 5-position is expected to have a minor acid-weakening

effect (slightly increasing the pKa) compared to the unsubstituted parent compound. The indole

N-H proton is significantly less acidic, with a pKa typically in the range of 16-17.[9]

Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the number and environment of

hydrogen atoms. For 5-Methoxy-1H-indole-3-carboxylic acid in a solvent like DMSO-d₆,

the following characteristic signals are expected:

A broad singlet for the carboxylic acid proton (O-H), typically downfield (>12 ppm).
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A broad singlet for the indole proton (N-H), around 11-12 ppm.

A singlet for the methoxy protons (-OCH₃), around 3.7-3.8 ppm.

Signals for the aromatic protons on the indole ring system. The proton at the 2-position will

appear as a singlet or a narrow doublet. The protons at positions 4, 6, and 7 will exhibit

characteristic splitting patterns based on their coupling constants.

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10

carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic

acid (~165-175 ppm) and the methoxy carbon (~55 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The gas-phase IR spectrum

for the related 5-Methoxyindole-2-carboxylic acid is available in the NIST WebBook, providing a

reference for expected vibrational modes.[10] For the 3-carboxylic acid isomer, the key

absorption bands would be:

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid O-H group.

N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H

stretch.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the

carboxylic acid.

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region associated with the C-O bonds of the

carboxylic acid and the methoxy ether.

Experimental Protocols
To ensure scientific integrity, the methods for determining these physical properties must be

robust and reproducible.

Protocol: Determination of Melting Point
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Sample Preparation: A small amount of finely powdered, dry sample is packed into a

capillary tube to a height of 2-3 mm.

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near

the expected melting point.

Data Recording: The melting range is recorded from the temperature at which the first drop

of liquid appears to the temperature at which the entire sample becomes a clear liquid. The

causality for a sharp melting range is high purity, whereas a broad range often indicates

impurities.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Workflow
This protocol provides the definitive three-dimensional structure of the molecule in the solid

state.
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Crystal Growth
(e.g., Slow Evaporation)

Crystal Selection & Mounting
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Data Collection
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Generate reflection data
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Determine electron density map
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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
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Crystal Growth (Causality): The foundational step requires growing a single, defect-free

crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor

diffusion) is critical because it directly controls the kinetics of nucleation and growth, which

determines crystal quality.

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and

cooled (typically to 100 K) to minimize thermal motion. It is then irradiated with a

monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the

crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and the arrangement of atoms within the unit cell. An initial electron density

map is generated and refined until the calculated diffraction pattern matches the

experimentally observed one, yielding the final crystal structure.

Conclusion
The physical properties of 5-Methoxy-1H-indole-3-carboxylic acid—from its solid-state

packing and melting point to its solution behavior and spectroscopic signature—are a direct

consequence of its molecular structure. The interplay between the indole core, the electron-

donating methoxy group, and the hydrogen-bonding carboxylic acid function defines its

behavior. A thorough characterization of these properties, using the robust experimental

protocols outlined herein, is not merely an academic exercise. It is an essential prerequisite for

the rational design of synthetic routes, the development of stable formulations, and the

successful application of this versatile molecule in the advancement of chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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